molecular formula C13H9N3O2 B598307 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 126267-63-8

2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B598307
CAS No.: 126267-63-8
M. Wt: 239.234
InChI Key: DTBSXWZAGZBRTA-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitrophenyl substituent at the 2-position. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse pharmacological and biological activities. The imidazo[1,2-a]pyridine scaffold is significant in medicinal chemistry due to its presence in various therapeutic agents, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One efficient method includes the reaction of 2-aminopyridine with 2-nitrobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of iodine-mediated oxidative coupling between 2-aminopyridine and aromatic terminal alkynes .

Industrial Production Methods: Industrial production of this compound may utilize scalable multicomponent reactions that offer high atom economy and operational simplicity. These methods often employ environmentally benign solvents and catalysts to ensure a clean reaction profile and tolerance of various functional groups .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential as a pharmacologically active compound .

Properties

IUPAC Name

2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSXWZAGZBRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732647
Record name 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126267-63-8
Record name 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-2′-nitroacetophenone (7.65 g, 31.3 mmol) and 2-aminopyridine (2.95 g, 31.3 mmol) were dissolved in acetone (50 ml) and brought to reflux. After 10 minutes a light yellow/white precipitate forms in addition to strong boiling. Refluxing was continued for 3 hours and cooled to room temperature. The volume was reduced ½ by evaporation and the intermediate solids were collected by filtration and washed with acetone (20 ml) and air dried (7.26 g of intermediate). The intermediate (7.20 g) was dissolved in MeOH (100 ml) with HBr (4 drops, catalytic) and brought to reflux. The reaction was monitored by TLC (10% MeOH in CH2Cl2). After 70 minutes, the reaction mixture was cooled to room temperature, adjusted to pH=12 with 1M NaOH, and concentrated to remove the methanol. The yellow product was collected by filtration, washed with water and air dried. 5.54 g (74%) of 2-(2-Nitro-phenyl)-imidazo[1,2-a]pyridine was obtained as a yellow crystalline solid (MS, M++H=240.1).
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What are the key structural features of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine and its derivatives that enable their unique reactivity?

A: The presence of the nitro group on the phenyl ring, adjacent to the imidazo[1,2-a]pyridine moiety, is crucial. This arrangement enables intramolecular cyclization reactions under specific conditions. For instance, reductive cyclization with triethyl phosphite leads to the formation of novel indolic structures. [, ] This reactivity stems from the ability of the nitro group to participate in reductive transformations and form new carbon-nitrogen bonds.

Q2: How does the reaction with triethyl phosphite differ in this compound compared to similar systems?

A: In this compound, the reductive cyclization with triethyl phosphite preferentially leads to carbon insertion at a specific site, rather than reacting with the nitrogen at the 1-position of the imidazole ring. [] This regioselectivity is noteworthy and suggests a unique reaction pathway dictated by the specific arrangement of the nitrophenyl and imidazo[1,2-a]pyridine units.

Q3: Beyond reductive cyclization, what other transformations can this compound derivatives undergo?

A: Derivatives like 2-(2-azidophenyl)imidazo[1,2-a]pyridines can undergo both thermolysis and photolysis. [] These processes generate a diverse range of heterocyclic structures, including indoles, cinnolines, and benzofurans. This highlights the versatility of these compounds as building blocks in the synthesis of diverse and complex molecules.

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